o-(2,4-Dinitrobenzyl)hydroxylamine
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Overview
Description
o-(2,4-Dinitrobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7N3O5 and a molecular weight of 213.15 g/mol . It is known for its use in various organic synthesis reactions due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-(2,4-Dinitrobenzyl)hydroxylamine can be synthesized through nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction involves the following steps:
Nucleophilic Aromatic Substitution: 2,4-dinitrochlorobenzene reacts with N-hydroxyphthalimide in the presence of a base such as triethylamine in acetone at room temperature.
Hydrazinolysis: The resulting product undergoes hydrazinolysis with hydrazine hydrate in a mixture of dichloromethane and methanol at 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The compound is commercially available and can be custom synthesized in bulk .
Chemical Reactions Analysis
Types of Reactions: o-(2,4-Dinitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophilic aminating agent, donating a free NH2 group to various nucleophiles.
Addition-Elimination Reactions: It participates in nucleophilic addition-elimination reactions, particularly with carbon-oxygen double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as bases (e.g., sodium hydride) and solvents like tetrahydrofuran are commonly used.
Addition-Elimination Reactions: Brady’s reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is used for testing carbon-oxygen double bonds.
Major Products Formed:
Nucleophilic Substitution: Products include various amino derivatives, such as ethyl amino acetates.
Addition-Elimination Reactions: The reaction with aldehydes and ketones forms 2,4-dinitrophenylhydrazones.
Scientific Research Applications
o-(2,4-Dinitrobenzyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an aminating agent in the synthesis of various organic molecules.
Medicinal Chemistry: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Analytical Chemistry: It is used in derivatization reactions for the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
Mechanism of Action
The mechanism of action of o-(2,4-Dinitrobenzyl)hydroxylamine involves its role as an electrophilic aminating agent. It donates a free NH2 group to nucleophiles, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The compound’s electrophilic nature allows it to react with various nucleophiles under mild conditions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine (2,4-DNPH): Used in similar addition-elimination reactions with aldehydes and ketones.
O-benzylhydroxylamine (O-BHA): Another electrophilic aminating agent used in derivatization reactions.
O-(diphenylphosphinyl)hydroxylamine (DPPH): Used for stereo- and regioselective bond-formation reactions.
Uniqueness: o-(2,4-Dinitrobenzyl)hydroxylamine is unique due to its specific reactivity and stability under various conditions. Its ability to donate a free NH2 group to a wide range of nucleophiles makes it a valuable reagent in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O5 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
O-[(2,4-dinitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7N3O5/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4,8H2 |
InChI Key |
WHEOQRZDTYZGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON |
Origin of Product |
United States |
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